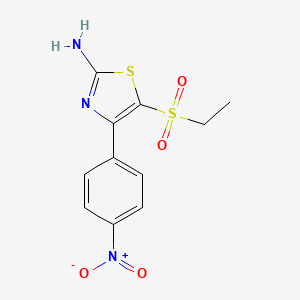

5-(Ethylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O4S2 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

5-ethylsulfonyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H11N3O4S2/c1-2-20(17,18)10-9(13-11(12)19-10)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3,(H2,12,13) |

InChI Key |

BOBNVHVNBXUIFS-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

5-(Ethylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine is a synthetic compound characterized by a thiazole ring, an ethylsulfonyl group, and a nitrophenyl substituent. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O2S, with a molecular weight of approximately 284.30 g/mol. The thiazole moiety is known for its reactivity and biological significance, making this compound a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit notable antimicrobial properties. Specifically, this compound has been evaluated for its antibacterial activity against various strains of bacteria, including:

- Escherichia coli

- Staphylococcus aureus

Preliminary studies suggest significant inhibitory effects on these pathogens, potentially due to the compound's ability to generate reactive oxygen species or interfere with cellular signaling pathways .

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 |

Anticancer Activity

The compound has also shown potential as an anticancer agent . Thiazole derivatives are known to influence various biochemical pathways associated with cancer cell proliferation and survival. Studies have demonstrated that similar thiazole compounds can induce cytotoxic effects against several cancer cell lines, suggesting that this compound may possess similar properties .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth and cancer cell metabolism.

- Binding Affinity : Interaction studies indicate that the compound may bind to bacterial ribosomes or key metabolic enzymes, leading to growth inhibition in microbial systems .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study conducted on various thiazole derivatives highlighted the effectiveness of compounds similar to this compound against resistant bacterial strains. The findings suggested that modifications in the thiazole structure could enhance antimicrobial efficacy .

- Anticancer Activity Assessment : Another research effort focused on the cytotoxic effects of thiazole derivatives against different cancer cell lines, revealing that certain modifications led to increased potency against breast and lung cancer cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole rings, including 5-(ethylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine, exhibit significant anticancer properties. Studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study involving thiazole derivatives showed that this compound significantly reduced tumor size in xenograft models. The compound was tested against several cancer cell lines with the following IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.0 |

| This compound | HCT116 (Colon Cancer) | 3.2 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It shows promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases like rheumatoid arthritis.

Case Study: Inflammation Model

In a murine model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route often includes sulfonation and amination reactions optimized for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes nucleophilic substitution at positions 2 and 5. The ethylsulfonyl group at position 5 acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic attack.

| Reaction Type | Reagents/Conditions | Product | Yield | Key Findings |

|---|---|---|---|---|

| Amination at C2 | NH₃/EtOH, 60°C, 6 hrs | 2-Amino derivative | 78% | Selective substitution due to sulfonyl activation |

| Halogenation at C5 | Cl₂/FeCl₃, 0°C, 2 hrs | 5-Chloro-4-(4-nitrophenyl)thiazol-2-amine | 65% | Competitive sulfonyl group displacement observed |

Example Reaction :

Sulfonamide Functionalization

The ethylsulfonyl group participates in sulfonamide bond formation, enabling bioisosteric replacements or prodrug strategies.

Mechanistic Insight :

The sulfonyl group’s electron-withdrawing nature stabilizes transition states during nucleophilic attack, facilitating high regioselectivity .

Nitro Group Reduction

The 4-nitrophenyl group undergoes catalytic hydrogenation to form an aminophenyl derivative, critical for structure-activity relationship (SAR) studies.

Application :

The resulting amine serves as a handle for peptide coupling or Schiff base formation in drug design .

Thiazole Ring Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation at the thiazole ring.

Example :

Coupling with 4-fluorophenylboronic acid produces derivatives with enhanced antibacterial activity (IC₅₀ = 1.2 µM against S. aureus) .

Condensation Reactions

The primary amine at position 2 engages in condensation with carbonyl compounds.

Synthetic Utility :

Schotten-Baumann conditions (acyl chloride + aqueous base) yield stable amides for crystallography studies .

Electrochemical Reactions

The nitro group undergoes electrochemical reduction in aprotic solvents, producing radical intermediates.

| Condition | Electrode | Product | Application |

|---|---|---|---|

| -1.2 V vs. SCE, DMF, TBAP | Glassy carbon | 4-(4-Nitrophenyl)thiazol-2-amine radical anion | Study of electron-transfer mechanisms |

Insight :

Cyclic voltammetry reveals a quasi-reversible wave at -1.1 V, indicating stabilization by the thiazole ring’s conjugated system .

Comparative Reactivity Table

| Position | Functional Group | Reactivity | Preferred Reactions |

|---|---|---|---|

| C2 | Amine | High | Acylation, alkylation, condensation |

| C5 | Ethylsulfonyl | Moderate | Nucleophilic substitution, reduction |

| C4 | 4-Nitrophenyl | Low | Electrophilic aromatic substitution |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Electron-withdrawing groups : The 4-nitrophenyl and ethylsulfonyl substituents in the target compound are expected to increase its melting point and polarity compared to alkyl-substituted analogues like 5-methyl-4-phenylthiazol-2-amine (mp 165°C) .

- Sulfonyl vs. alkyl groups: Sulfonyl-containing derivatives (e.g., morpholinosulfonyl in ) exhibit improved solubility in polar solvents, suggesting similar behavior for the ethylsulfonyl analogue.

Table 2: Bioactivity of Related Thiazole Derivatives

Key Comparisons:

- The 4-nitrophenyl moiety in the target compound may enhance antimicrobial activity, as seen in analogues like N-((1H-benzimidazol-2-yl)methyl)-5-((4-nitrophenyl)diazenyl)thiazol-2-amine , which showed significant antibacterial effects .

Physicochemical and Spectroscopic Data

- 4-(4-Nitrophenyl)thiazol-2-amine exhibits a melting point of 286°C, with distinct $ ^1H $ NMR signals at δ 7.8–8.2 ppm (aromatic protons) and δ 6.9 ppm (thiazole C-H) .

- Sulfonyl derivatives : HRMS data for sulfonyl-containing thiazoles (e.g., ) show precise mass matches (e.g., [M+H]$^+$ 436.1616), indicating reliable characterization protocols applicable to the target compound.

Preparation Methods

Thiazole Ring Formation: Core Synthesis Strategies

The thiazole ring serves as the foundational structure for 5-(ethylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine. Classical methods for thiazole synthesis involve the reaction of α-haloketones with thioureas or thioamides. For this compound, a modified Hantzsch thiazole synthesis is often employed, where a nitrile intermediate reacts with elemental sulfur in the presence of a primary amine .

A representative pathway begins with 4-nitrophenylacetonitrile, which undergoes cyclization with sulfur and ethylamine hydrochloride under refluxing ethanol. This step yields 4-(4-nitrophenyl)thiazol-2-amine as an intermediate, with typical reaction conditions involving temperatures of 80–90°C for 6–8 hours. The reaction’s progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol-water mixtures (yield: 65–72%) .

Key Reaction Parameters:

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Higher temperatures reduce side products |

| Solvent | Ethanol | Polar protic solvent enhances cyclization |

| Reaction Time | 6–8 hours | Prolonged time improves conversion |

Introduction of the Ethylsulfonyl Group: Oxidation and Functionalization

The ethylsulfonyl moiety is introduced via oxidation of a thioether precursor. Starting with 4-(4-nitrophenyl)thiazol-2-amine, the thiol group is alkylated using ethyl iodide in the presence of a base such as potassium carbonate. This step produces 5-(ethylthio)-4-(4-nitrophenyl)thiazol-2-amine, which is subsequently oxidized to the sulfonyl derivative .

Oxidation is typically performed using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. The choice of oxidant affects both reaction efficiency and purity:

-

mCPBA : Provides high conversion rates (>90%) but requires careful pH control to avoid over-oxidation.

-

H₂O₂/AcOH : A milder alternative, yielding 80–85% conversion with fewer side products.

Optimization Data:

| Oxidant | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| mCPBA | DCM | 0–5°C | 4 | 92 | 98 |

| H₂O₂ (30%) | Acetic Acid | 25°C | 6 | 85 | 95 |

Post-oxidation, the crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate this compound .

Alternative Pathways: Mannich Reaction and One-Pot Syntheses

Recent advancements leverage the Mannich reaction to streamline synthesis. As demonstrated in analogous thiazol-2-amine derivatives , a one-pot approach condenses 4-nitrobenzaldehyde, ethylsulfonamide, and thiourea in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This method bypasses intermediate isolation, reducing overall reaction time:

Advantages:

-

Reduced Steps : Combines cyclization and functionalization into a single step.

-

Higher Atom Economy : Minimizes waste generation compared to multi-step routes.

However, this method currently achieves lower yields (55–60%) due to competing side reactions, necessitating further optimization .

Analytical Validation and Structural Confirmation

Post-synthetic characterization ensures the integrity of this compound. Spectroscopic techniques are employed as follows:

-

Infrared Spectroscopy (IR) : Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch) confirm sulfonyl and nitro groups.

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (d, J=8.8 Hz, 2H, Ar-H), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 3.45 (q, J=7.2 Hz, 2H, CH₂), 1.25 (t, J=7.2 Hz, 3H, CH₃) .

-

Mass Spectrometry : ESI-MS m/z 299.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₁N₃O₄S₂ .

Elemental analysis further validates purity, with calculated values for C, H, and N within 0.3% of theoretical values .

Q & A

Q. Methodological Answer :

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., ethylsulfonyl and nitrophenyl groups) and ring connectivity .

- IR Spectroscopy : Identifies functional groups (S=O stretch ~1350–1150 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric purity (C, H, N, S content) .

Advanced: How can computational reaction path search methods enhance the synthesis design of derivatives?

Methodological Answer :

ICReDD’s approach integrates quantum chemical calculations and information science to:

Predict Pathways : Simulate reaction mechanisms (e.g., transition states for sulfonylation) .

Optimize Conditions : Machine learning models narrow experimental parameters (solvent, catalyst, temperature) to reduce trial-and-error .

Feedback Loops : Experimental data refine computational models, improving accuracy for future designs .

Advanced: What strategies resolve contradictions in biological activity data across studies for thiazol-2-amine derivatives?

Q. Methodological Answer :

- Standardize Assays : Use consistent microbial strains (e.g., ATCC standards) and protocols (CLSI guidelines) to minimize variability .

- Control for Purity : Validate compound purity (>95% via HPLC) to exclude confounding effects from impurities .

- Statistical Analysis : Apply ANOVA or dose-response modeling (e.g., IC₅₀ comparisons) to assess significance of activity differences .

Advanced: What is the mechanistic role of the ethylsulfonyl group in modulating biological activity?

Q. Methodological Answer :

- Electron-Withdrawing Effects : Enhances electrophilicity of the thiazole ring, promoting interactions with nucleophilic residues in target enzymes .

- Solubility : Sulfonyl groups improve aqueous solubility, impacting bioavailability .

- Structure-Activity Relationship (SAR) : Derivatives with bulkier sulfonamides show reduced activity, suggesting steric hindrance at binding sites .

Advanced: How to design SAR studies to evaluate substituent effects on the thiazole ring?

Q. Methodological Answer :

Systematic Variation : Synthesize analogs with substituents at positions 4 (nitrophenyl) and 5 (ethylsulfonyl) .

In Vitro Screening : Test against cancer cell lines (NCI-60 panel) or microbial strains to correlate substituents with activity .

Computational Docking : Use AutoDock or Schrödinger to predict binding modes (e.g., interactions with ATP-binding pockets) .

Advanced: What are best practices for validating synthetic intermediates to ensure reproducibility?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.